

Application Notes and Protocols for VU0467485 Administration in Rats

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For Researchers, Scientists, and Drug Development Professionals

These notes provide detailed protocols for the administration of **VU0467485**, a potent and selective M4 muscarinic acetylcholine receptor positive allosteric modulator (PAM), in rat models. The following sections outline dosage, administration, experimental protocols, and relevant pharmacokinetic data to guide preclinical research. **VU0467485** has shown efficacy in rodent models relevant to the study of schizophrenia.[1][2][3]

Quantitative Data Summary

The following tables summarize the key in vitro potency, in vivo pharmacokinetic, and behavioral efficacy data for **VU0467485** in rats.

Table 1: In Vitro Potency of **VU0467485** at Rat Muscarinic Receptors

Receptor Subtype	EC50 (nM)	Assay Type
rM4	26.6	Calcium Mobilization (in the presence of EC ₂₀ ACh)
rM1, rM2, rM3, rM5	> 30,000	Calcium Mobilization
Data sourced from Wood et al., 2016.[2]		



Table 2: Pharmacokinetic Parameters of VU0467485 in Rats

Parameter	Value	Dosing
Cmax	1.2 μΜ	3 mg/kg, p.o.
AUC ₀ -inf	3.8 μM⋅h	3 mg/kg, p.o.
t ₁ / ₂ (elimination)	4.2 hours	3 mg/kg, p.o.
Bioavailability	High	Oral
CNS Penetration (K _P)	0.31 - 1.0	Not specified
Brain Unbound Fraction (Kp,uu)	0.37 - 0.84	Not specified
Data sourced from Wood et al., 2016 and MedChemExpress product information.[2][4]		

Table 3: In Vivo Efficacy of VU0467485 in Rat Behavioral Models

Behavioral Model	Effective Dose Range (p.o.)	Effect
Amphetamine-Induced Hyperlocomotion (AHL)	1 - 10 mg/kg	Dose-dependent reversal of hyperlocomotion.[2][4]
MK-801-Induced Hyperlocomotion	10 - 30 mg/kg	Dose-dependent reversal of hyperlocomotion.[2]
Data sourced from Wood et al., 2016.[2]		

Experimental Protocols

Protocol 1: Preparation and Administration of VU0467485 for Oral Dosing in Rats

Objective: To prepare **VU0467485** for oral administration in rats for pharmacokinetic or behavioral studies.



Materials:

- VU0467485 (mono-HCl salt)
- 0.5% (w/v) Methylcellulose in sterile water
- 0.1% (v/v) Tween 80
- Sterile water
- Sonicator
- Magnetic stirrer and stir bar
- Appropriate gavage needles for rats

Procedure:

- Calculate the required amount of VU0467485 based on the desired dose (e.g., 1, 3, 10 mg/kg) and the number and weight of the rats.
- Prepare the vehicle solution by dissolving 0.5 g of methylcellulose in 100 mL of sterile water, followed by the addition of 0.1 mL of Tween 80. Mix thoroughly until a homogenous suspension is formed.
- Weigh the calculated amount of **VU0467485** and suspend it in the prepared vehicle.
- Sonicate the suspension to ensure fine and uniform particle distribution.
- Administer the suspension to rats via oral gavage (p.o.) at the calculated volume based on individual animal weight.

Protocol 2: Amphetamine-Induced Hyperlocomotion (AHL) Model in Rats

Objective: To evaluate the antipsychotic-like efficacy of **VU0467485** by assessing its ability to reverse amphetamine-induced hyperlocomotion.



Animals: Male Sprague Dawley rats.

Materials:

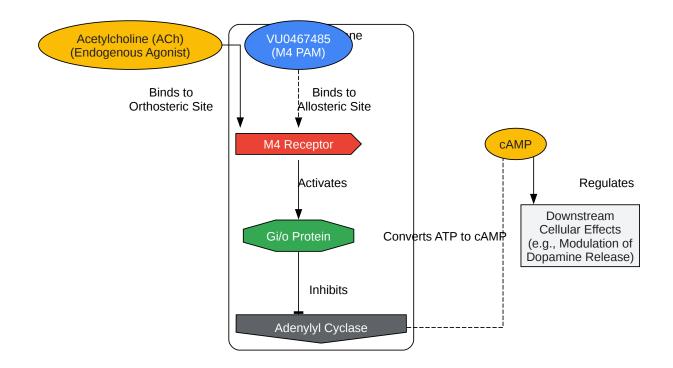
- VU0467485 (prepared as in Protocol 1)
- Amphetamine (0.75 mg/kg, dissolved in saline)
- Vehicle (0.5% methylcellulose, 0.1% Tween 80 in water)
- Saline solution
- Open-field activity chambers

Procedure:

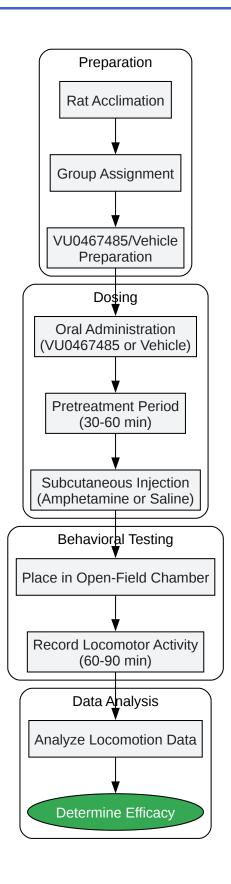
- Acclimate rats to the testing room and activity chambers for a designated period before the experiment.
- Divide rats into treatment groups (e.g., Vehicle + Saline, Vehicle + Amphetamine,
 VU0467485 [1, 3, 10 mg/kg] + Amphetamine).
- Administer VU0467485 or vehicle orally (p.o.) at the designated doses.
- After a pretreatment interval (e.g., 30-60 minutes), administer amphetamine (0.75 mg/kg) or saline via subcutaneous (s.c.) injection.
- Immediately place the rats into the open-field activity chambers and record locomotor activity for a specified duration (e.g., 60-90 minutes).
- Analyze the locomotor activity data (e.g., total distance traveled, beam breaks) to determine
 the effect of VU0467485 on amphetamine-induced hyperlocomotion. A significant reduction
 in locomotion in the VU0467485-treated groups compared to the Vehicle + Amphetamine
 group indicates efficacy.[2]

Visualizations Signaling Pathway of VU0467485









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